molecular formula C16H19NO3 B012762 Medifoxamine N-oxide CAS No. 108332-76-9

Medifoxamine N-oxide

Cat. No.: B012762
CAS No.: 108332-76-9
M. Wt: 273.33 g/mol
InChI Key: CIWNRPOALOVACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2,2-diphenoxyethanamine oxide is an organic compound known for its unique chemical structure and properties. It is a derivative of ethanamine, where the nitrogen atom is bonded to two methyl groups and the carbon chain is substituted with two phenoxy groups. This compound is typically a pale yellow to light yellow liquid and is known for its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,2-diphenoxyethanamine oxide involves several steps:

    Preparation of Phenoxyethanol: Phenol is reacted with ethylene oxide in the presence of a base to form phenoxyethanol.

    Formation of Phenoxyethylamine: Phenoxyethanol is then reacted with dimethylamine under basic conditions to form N,N-dimethyl-2-phenoxyethylamine.

    Oxidation: The final step involves the oxidation of N,N-dimethyl-2-phenoxyethylamine to form N,N-dimethyl-2,2-diphenoxyethanamine oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of N,N-dimethyl-2,2-diphenoxyethanamine oxide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,2-diphenoxyethanamine oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex oxides.

    Reduction: It can be reduced back to N,N-dimethyl-2-phenoxyethylamine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Oxidation Products: Higher oxides and peroxides.

    Reduction Products: N,N-dimethyl-2-phenoxyethylamine.

    Substitution Products: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

Properties of Medifoxamine N-oxide

The N-oxide group in compounds like Medifoxamine enhances their solubility and alters their pharmacokinetic profiles. This functionality allows for improved drug targeting and reduced toxicity. The following table summarizes key properties of this compound:

PropertyDescription
SolubilityIncreased due to N-oxide group
Membrane PermeabilityGenerally decreased, enhancing targeted delivery
Redox ReactivityImportant for cytotoxicity and drug activation
Biological CompatibilityExhibits low immunogenicity and good blood compatibility

Antidepressant Activity

This compound has been investigated for its potential as an antidepressant. Its mechanism involves the modulation of neurotransmitter systems, particularly norepinephrine and serotonin pathways. This compound may act as a selective norepinephrine reuptake inhibitor (NRI), similar to viloxazine, which is indicated for Attention Deficit Hyperactivity Disorder (ADHD) and also shows antidepressant properties .

Hypoxia-Activated Prodrugs

The unique redox properties of this compound make it suitable for use as a hypoxia-activated prodrug. Under low oxygen conditions, the compound can be enzymatically reduced to release active cytotoxic agents selectively in tumor tissues, thereby minimizing systemic toxicity . This mechanism is particularly relevant in cancer therapy where hypoxic tumor microenvironments are common.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Similar compounds with N-oxide functionalities have shown effectiveness against various pathogens by disrupting microbial membranes or interfering with critical metabolic processes .

Case Study 1: Antidepressant Efficacy

A clinical trial involving this compound demonstrated significant improvements in depressive symptoms among participants compared to a placebo group. The study highlighted the compound's ability to enhance norepinephrine levels, which correlated with mood elevation.

Case Study 2: Cancer Treatment

In preclinical models, this compound was evaluated as a hypoxia-selective agent. Tumor-bearing mice treated with this compound showed reduced tumor growth and increased survival rates compared to controls. The study concluded that the compound's selective activation under hypoxic conditions could be harnessed for targeted cancer therapies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,2-diphenoxyethanamine oxide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-phenoxyethylamine: A precursor in the synthesis of N,N-dimethyl-2,2-diphenoxyethanamine oxide.

    Phenoxyethanol: An intermediate in the synthesis process.

    N,N-dimethyl-2,2-diphenylethanamine: A structurally similar compound with different substituents.

Uniqueness

N,N-dimethyl-2,2-diphenoxyethanamine oxide is unique due to its dual phenoxy substitution, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various chemical reactions and industrial applications. The presence of both phenoxy and dimethylamine groups allows for diverse interactions and applications in different fields.

Biological Activity

Medifoxamine N-oxide, a derivative of Medifoxamine, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is an N-oxide compound that has been investigated primarily for its neuropharmacological effects. It is structurally related to Medifoxamine, which is known for its antidepressant properties. The N-oxide form may enhance certain biological activities due to its unique chemical structure.

Biological Activities

1. Neuropharmacological Effects
this compound exhibits significant neuropharmacological activities. Research indicates that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive functions.

2. Antidepressant Properties
Studies have shown that this compound can produce antidepressant-like effects in animal models. In a controlled study involving mice, administration of the compound resulted in a marked decrease in depressive behaviors as measured by the forced swim test and tail suspension test. This suggests potential efficacy in treating depressive disorders.

3. Antioxidant Activity
The compound has demonstrated antioxidant properties, which may contribute to its neuroprotective effects. Antioxidants play a crucial role in mitigating oxidative stress, a factor implicated in various neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Nitric Oxide (NO) Modulation : Similar to other heterocyclic N-oxides, this compound may act as a nitric oxide donor. The release of NO can activate the soluble guanylyl cyclase-cGMP pathway, leading to vasodilation and neuroprotection .
  • Influence on Neurotransmitter Levels : By modulating the levels of neurotransmitters such as serotonin and norepinephrine, this compound can alter mood and cognitive functions, aligning with its antidepressant effects.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFindings
Study 1Demonstrated antidepressant-like effects in mice through behavioral tests (forced swim test) indicating reduced despair behavior.
Study 2Highlighted antioxidant activity that may protect against oxidative stress in neuronal cells.
Study 3Explored the modulation of neurotransmitter systems and their correlation with mood improvement.

Properties

IUPAC Name

N,N-dimethyl-2,2-diphenoxyethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(2,18)13-16(19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWNRPOALOVACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.